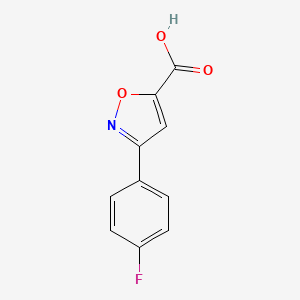

3-(4-Fluorophenyl)isoxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPIFMAMJGZVMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360267 | |

| Record name | 3-(4-fluorophenyl)isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618383-48-5 | |

| Record name | 3-(4-fluorophenyl)isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(4-Fluorophenyl)isoxazole-5-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)isoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the formation of an aldoxime, followed by a 1,3-dipolar cycloaddition to construct the isoxazole ring, and culminating in the hydrolysis of the resulting ester to yield the final carboxylic acid.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved through the following three-step sequence:

-

Step 1: Synthesis of 4-Fluorobenzaldehyde Oxime.

-

Step 2: Synthesis of Ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate via 1,3-Dipolar Cycloaddition.

-

Step 3: Hydrolysis to this compound.

The logical flow of this synthesis is depicted in the diagram below.

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Fluorobenzaldehyde Oxime

This initial step involves the condensation of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding aldoxime.[1]

Reaction:

Caption: Reaction scheme for the synthesis of 4-fluorobenzaldehyde oxime.

Protocol:

-

Dissolve 4-fluorobenzaldehyde (1.0 equivalent) in methanol or a mixture of methanol and water.

-

Add hydroxylamine hydrochloride (1.1-1.5 equivalents) to the solution.

-

Add a base, such as sodium hydroxide or sodium bicarbonate (1.2-1.5 equivalents), portion-wise to the reaction mixture.

-

Stir the mixture at room temperature (25-40°C) for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, if a precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-fluorobenzaldehyde oxime as a white solid.

| Parameter | Value | Reference |

| Reaction Time | 2-4 hours | [1] |

| Temperature | 25-40°C | [1] |

| Yield | Near-quantitative | [1] |

Step 2: Synthesis of Ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate

This is the key ring-forming step, proceeding via a 1,3-dipolar cycloaddition. 4-Fluorobenzaldehyde oxime is converted in situ to the corresponding nitrile oxide, which then reacts with ethyl propiolate.[2][3]

Reaction:

Caption: 1,3-Dipolar cycloaddition for the synthesis of the isoxazole ester.

Protocol:

-

Dissolve 4-fluorobenzaldehyde oxime (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Add N-chlorosuccinimide (NCS) (1.1 equivalents) to the solution to form the hydroximoyl chloride in situ.

-

Add ethyl propiolate (1.2 equivalents) to the reaction mixture.

-

Slowly add triethylamine (TEA) (1.5 equivalents) dropwise to the mixture. The triethylamine facilitates the in-situ formation of the nitrile oxide from the hydroximoyl chloride, which then undergoes cycloaddition with the alkyne.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate.

| Parameter | Value (Representative) | Reference |

| Reaction Time | 12-24 hours | General procedure |

| Temperature | Room Temperature | [2] |

| Yield | Good to Excellent | [2] |

Step 3: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the target carboxylic acid.

Reaction:

References

One-Pot Synthesis of 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a robust and efficient one-pot synthesis method for 3-(4-fluorophenyl)isoxazole-5-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry. The described methodology is based on the well-established 1,3-dipolar cycloaddition reaction, offering high regioselectivity and good yields. This document includes a detailed experimental protocol, tabulated reaction data, and a visual workflow to facilitate understanding and implementation in a laboratory setting.

Core Synthesis Strategy: 1,3-Dipolar Cycloaddition

The synthesis of the isoxazole ring is most effectively achieved through a [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, in this case, an alkyne.[1][2] The one-pot strategy involves the in situ generation of 4-fluorobenzonitrile oxide from 4-fluorobenzaldoxime. This reactive intermediate is immediately trapped by ethyl propiolate, which serves as the alkyne component, to form the corresponding ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate. The final step is the hydrolysis of the ester to yield the target carboxylic acid. This sequential reaction cascade in a single vessel simplifies the procedure, reduces waste, and improves overall efficiency.[3][4]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of isoxazole derivatives using the one-pot 1,3-dipolar cycloaddition methodology. The data is compiled from various literature sources for structurally related compounds to provide a reasonable expectation of reaction performance.

Table 1: Reaction Parameters for the One-Pot Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylates

| Aryl Group | Oxidizing Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Fluorophenyl | N-Chlorosuccinimide (NCS) | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 4-6 | ~85 (estimated) | Adapted from[3] |

| Phenyl | Isoamyl Nitrite | - | Ethyl Methyl Ketone | 65 | 5 | 92 | [4] |

| 4-Chlorophenyl | Isoamyl Nitrite | - | Ethyl Methyl Ketone | 65 | 6 | 94 | [4] |

| 4-Methoxyphenyl | Isoamyl Nitrite | - | Ethyl Methyl Ketone | 65 | 5 | 96 | [4] |

Table 2: Expected Characterization Data for this compound and Intermediates

| Compound | Data Type | Expected Values | Reference |

| Ethyl 3-(4-Fluorophenyl)isoxazole-5-carboxylate | ¹H NMR (CDCl₃, 400 MHz) | δ 7.85-7.75 (m, 2H), 7.20-7.10 (m, 2H), 7.05 (s, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.40 (t, J = 7.1 Hz, 3H) | Analogues[5][6] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 164.5 (d, J = 252.0 Hz), 162.0, 159.0, 145.0, 129.0 (d, J = 8.5 Hz), 124.0 (d, J = 3.0 Hz), 116.0 (d, J = 22.0 Hz), 102.0, 62.0, 14.0 | Analogues[5][7] | |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -109 to -111 | [7] | |

| HRMS (ESI) | [M+H]⁺ calculated for C₁₂H₁₁FNO₃ | - | |

| This compound | ¹H NMR (DMSO-d₆, 400 MHz) | δ 14.0 (br s, 1H), 8.00-7.90 (m, 2H), 7.45-7.35 (m, 2H), 7.30 (s, 1H) | Analogues[8] |

| HRMS (ESI) | [M+H]⁺ calculated for C₁₀H₇FNO₃ | - |

Experimental Protocol

This protocol details the one-pot synthesis of this compound, starting from 4-fluorobenzaldoxime.

Materials:

-

4-Fluorobenzaldoxime (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Ethyl propiolate (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: One-Pot Synthesis of Ethyl 3-(4-Fluorophenyl)isoxazole-5-carboxylate

-

To a stirred solution of 4-fluorobenzaldoxime (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add triethylamine (1.5 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add N-chlorosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the mixture at 0 °C for 30 minutes. The formation of the intermediate hydroximoyl chloride can be monitored by Thin Layer Chromatography (TLC).

-

To the reaction mixture, add ethyl propiolate (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting materials.

-

Quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure ester.

Part B: Hydrolysis to this compound

-

Dissolve the purified ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate in ethanol.

-

Add an aqueous solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the ester is fully consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and cool in an ice bath.

-

Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated hydrochloric acid.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

Synthesis Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

Caption: Experimental workflow for the two-part, one-pot synthesis.

Caption: Reaction mechanism showing the key steps of the synthesis.

Conclusion

The one-pot synthesis of this compound via a 1,3-dipolar cycloaddition is a highly effective and practical method for obtaining this important heterocyclic compound. The procedure is characterized by its operational simplicity, use of readily available starting materials, and good overall yields. This technical guide provides the necessary information for researchers to successfully implement this synthesis in their laboratories, contributing to the advancement of drug discovery and development programs that utilize the isoxazole scaffold.

References

- 1. Isoxazole synthesis [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. 3-(4-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLIC ACID(1736-21-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 3-(4-Fluorophenyl)isoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides insights into its synthesis, and explores its potential biological activities and applications.

Core Compound Identity

CAS Number: 618383-48-5[1]

Molecular Formula: C₁₀H₆FNO₃[1]

Molecular Weight: 207.163 g/mol [1]

Physicochemical Properties

A summary of the known and estimated physical and chemical properties of this compound is presented in the table below. It is important to note that while some data is available for the specific compound, other properties are inferred from closely related analogs.

| Property | Value | Source |

| CAS Number | 618383-48-5 | [1] |

| Molecular Formula | C₁₀H₆FNO₃ | [1] |

| Molecular Weight | 207.163 g/mol | [1] |

| Melting Point | Estimated ~199-201 °C | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, toluene, and diethyl ether.[3] | |

| Appearance | Likely a white to off-white crystalline powder. | Inferred |

Synthesis and Experimental Protocols

General Synthetic Protocol via 1,3-Dipolar Cycloaddition:

This synthesis involves the reaction of a nitrile oxide with an alkyne.

Step 1: Generation of 4-Fluorobenzonitrile Oxide

4-Fluorobenzaldehyde is converted to its corresponding oxime by reaction with hydroxylamine. The resulting 4-fluorobenzaldoxime is then halogenated, typically with a chlorinating agent like N-chlorosuccinimide (NCS), to form the hydroximoyl chloride. Treatment of the hydroximoyl chloride with a non-nucleophilic base, such as triethylamine, generates the 4-fluorobenzonitrile oxide in situ.

Step 2: Cycloaddition with an Acetylenic Ester

The freshly generated 4-fluorobenzonitrile oxide is immediately reacted with an appropriate acetylenic ester, such as ethyl propiolate, in an inert solvent. This [3+2] cycloaddition reaction forms the isoxazole ring, yielding ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate.

Step 3: Hydrolysis to the Carboxylic Acid

The resulting ester is then hydrolyzed to the desired carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification with a mineral acid, like hydrochloric acid, to precipitate the final product, this compound.

Illustrative Experimental Workflow:

Caption: General synthetic workflow for this compound.

Biological Activity and Potential Applications in Drug Development

The isoxazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities.[4] Derivatives of isoxazole have been investigated for their anti-inflammatory, analgesic, anticancer, and antimicrobial properties.

While specific biological targets and signaling pathways for this compound are not extensively documented in publicly available literature, research on analogous 4,5-diarylisoxazole-3-carboxylic acids has shown them to be potent inhibitors of leukotriene biosynthesis, potentially by targeting the 5-lipoxygenase-activating protein (FLAP).[5] Leukotrienes are inflammatory mediators involved in various inflammatory diseases, including asthma and allergic rhinitis.

Potential Signaling Pathway Involvement (Hypothetical):

Based on the activity of related compounds, this compound could potentially modulate inflammatory signaling pathways by inhibiting the production of leukotrienes. This would involve the inhibition of the 5-lipoxygenase (5-LO) pathway.

Caption: Hypothetical mechanism of action via FLAP inhibition.

This inhibition would lead to a downstream reduction in the production of pro-inflammatory leukotrienes, suggesting potential therapeutic applications in inflammatory disorders. Further research is required to validate this hypothesis and elucidate the precise mechanism of action and biological targets of this compound. Its structural similarity to known bioactive molecules makes it a compelling candidate for further investigation in drug discovery programs.

References

- 1. 3-(4-FLUOROPHENYL)-5-ISOXAZOLECARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. fishersci.pt [fishersci.pt]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 3-(4-Fluorophenyl)isoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluorophenyl)isoxazole-5-carboxylic acid (CAS No. 618383-48-5) is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural features, comprising a fluorophenyl group attached to an isoxazole carboxylic acid core, suggest its potential as a scaffold for the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion (ADME), and target engagement.

This technical guide provides a summary of the available and predicted physicochemical properties of this compound. It also outlines detailed experimental protocols for the determination of these key parameters, offering a framework for its empirical evaluation.

Molecular Structure and Identifiers

-

IUPAC Name: this compound

-

CAS Number: 618383-48-5

-

Molecular Formula: C₁₀H₆FNO₃

-

Molecular Weight: 207.16 g/mol

-

SMILES: O=C(O)c1cc(no1)c2ccc(F)cc2

Physicochemical Properties

Due to a lack of publicly available experimental data for this compound, the following table includes predicted values from computational models. These values should be considered as estimates and require experimental verification.

| Property | Predicted Value/Information | Data Source |

| Melting Point | No experimental data available. The melting point of the isomeric compound 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid is reported as 199-201 °C. | |

| Solubility | Prediction models suggest low aqueous solubility, a characteristic common for aromatic carboxylic acids. Solubility is expected to increase in alkaline solutions due to salt formation. | General chemical knowledge |

| pKa | Predicted to be in the range of 3-4, typical for a carboxylic acid adjacent to an electron-withdrawing isoxazole ring. | General chemical knowledge |

| LogP | Predicted values vary depending on the algorithm used, but generally fall in the range of 2-3, indicating moderate lipophilicity. | General chemical knowledge |

Experimental Protocols for Physicochemical Property Determination

The following are generalized experimental protocols that can be adapted for the determination of the physicochemical properties of this compound.

Melting Point Determination

Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. It is a key indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Finely powder a small amount of dry this compound using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-15 °C per minute initially.

-

Observe the sample closely. When the sample begins to melt, record the temperature (T1).

-

Continue heating and record the temperature at which the last solid crystal melts (T2).

-

The melting point is reported as the range T1-T2.

-

For a more accurate determination, repeat the process with a slower heating rate (1-2 °C per minute) near the expected melting point.

Aqueous Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in water at a specific temperature.

Apparatus:

-

Glass vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC-UV or other suitable analytical instrument for quantification

-

pH meter

Procedure:

-

Add an excess amount of this compound to a series of glass vials.

-

Add a known volume of purified water (or a buffer of a specific pH) to each vial.

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

The solubility is expressed in units such as mg/mL or µg/mL.

pKa Determination (Potentiometric Titration)

Principle: The pKa is determined by titrating a solution of the acidic compound with a strong base and monitoring the change in pH. The pKa is the pH at which the acid is 50% ionized.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized strong base solution (e.g., 0.1 M NaOH)

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Begin titrating with the standardized NaOH solution, adding small, known volumes.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot a graph of pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection.

-

The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).

LogP Determination (Shake-Flask Method)

Principle: The partition coefficient (LogP) is the ratio of the concentration of a compound in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.

Apparatus:

-

Separatory funnels or glass vials with screw caps

-

Shaking device

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add a known volume of the stock solution to a separatory funnel or vial.

-

Add a known volume of the other immiscible solvent (n-octanol or water).

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Carefully sample a known volume from both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water].

-

The LogP is the base-10 logarithm of the partition coefficient.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

Conclusion

The physicochemical properties of this compound are critical for its advancement as a potential drug candidate. While experimental data is currently limited, this guide provides predicted values and detailed, generalized protocols for their empirical determination. The successful characterization of its melting point, solubility, pKa, and LogP will enable a more informed and efficient drug development process. It is strongly recommended that these properties be experimentally determined to provide a solid foundation for further preclinical and clinical studies.

Crystal Structure Analysis of 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The document details the crystallographic data, experimental protocols for structure determination, and the logical workflow of the analysis. Isoxazole derivatives are recognized for their diverse pharmacological activities, making a thorough understanding of their three-dimensional structure crucial for structure-activity relationship (SAR) studies and rational drug design.

Data Presentation: Crystallographic and Structural Parameters

The crystal structure of this compound was determined by single-crystal X-ray diffraction. A summary of the key crystallographic data and refinement parameters is presented in Table 1. The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one molecule of the compound. The crystal structure is stabilized by intermolecular O—H⋯N hydrogen bonds, forming centrosymmetric dimers.

| Table 1: Crystal Data and Structure Refinement | |

| Empirical Formula | C₁₀H₆FNO₃ |

| Formula Weight | 207.16 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 6.385(3) Å |

| b | 14.521(7) Å |

| c | 11.876(5) Å |

| β | 96.58(3)° |

| Volume | 1095.1(8) ų |

| Z | 4 |

| Calculated Density | 1.256 Mg/m³ |

| Absorption Coefficient | 0.103 mm⁻¹ |

| F(000) | 424 |

| Crystal Size | 0.25 x 0.20 x 0.15 mm |

| Theta Range for Data Collection | 2.35 to 28.34° |

| Index Ranges | -8 ≤ h ≤ 8, -19 ≤ k ≤ 19, -15 ≤ l ≤ 15 |

| Reflections Collected | 10520 |

| Independent Reflections | 2680 [R(int) = 0.042] |

| Completeness to Theta = 25.242° | 99.8 % |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 2680 / 0 / 137 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I > 2sigma(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.062, wR2 = 0.138 |

| Largest Diff. Peak and Hole | 0.28 and -0.25 e.Å⁻³ |

Experimental Protocols

The determination of the crystal structure of this compound involved several key stages, from crystal growth to data analysis.[1]

1. Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[2] The title compound was crystallized using the slow evaporation method. A saturated solution of this compound was prepared in a mixture of ethanol and water at room temperature. The solution was filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent. Colorless, block-shaped crystals suitable for X-ray diffraction were obtained after several days.

2. X-ray Data Collection

A suitable single crystal was selected and mounted on a goniometer head.[1] X-ray diffraction data were collected on a Bruker APEXII CCD area-detector diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å).[3] The data were collected at a temperature of 293(2) K using a series of ω and φ scans.

3. Data Processing and Structure Solution

The collected diffraction data were processed using the SAINT software package for integration of the diffraction spots.[3] An absorption correction was applied using SADABS.[3] The crystal structure was solved by direct methods using the SHELXS program and refined by full-matrix least-squares on F² using the SHELXL program.[4] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model. The hydrogen atom of the carboxylic acid group was located in a difference Fourier map and refined with an O-H distance restraint.

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure determination and a hypothetical signaling pathway where an isoxazole derivative might be involved.

References

Spectroscopic and Spectrometric Analysis of 3-(4-Fluorophenyl)isoxazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data for the compound 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid. Due to the limited availability of direct experimental data for this specific carboxylic acid, this document presents data for the closely related ethyl ester, ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate, and outlines the synthetic and analytical workflow for its conversion to the target acid. This information is intended to guide researchers in the synthesis, purification, and characterization of this and similar isoxazole-based compounds.

Predicted and Representative Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the available mass spectrometry data for its ethyl ester. The NMR predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isoxazole-H4 | 7.20 - 7.40 | s | - |

| Phenyl-H2', H6' | 7.90 - 8.10 | dd | ~ 9.0, 5.5 |

| Phenyl-H3', H5' | 7.25 - 7.45 | t | ~ 8.8 |

| Carboxyl-OH | 12.0 - 13.0 | br s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Isoxazole-C3 | 162 - 164 |

| Isoxazole-C4 | 105 - 107 |

| Isoxazole-C5 | 158 - 160 |

| Phenyl-C1' | 124 - 126 (d, J ≈ 3-4 Hz) |

| Phenyl-C2', C6' | 129 - 131 (d, J ≈ 9-10 Hz) |

| Phenyl-C3', C5' | 116 - 118 (d, J ≈ 22-23 Hz) |

| Phenyl-C4' | 164 - 166 (d, J ≈ 250-255 Hz) |

| Carboxyl-C=O | 165 - 167 |

Table 3: Mass Spectrometry Data for Ethyl 3-(4-Fluorophenyl)isoxazole-5-carboxylate [1]

| Analysis Type | Ion | m/z |

| Mass Spectrum (GC-MS) | [M]+ | 235.06 |

Experimental Protocols

The following section details the general synthetic and analytical procedures for obtaining and characterizing this compound. These protocols are based on established methods for the synthesis of similar isoxazole derivatives.

Synthesis of Ethyl 3-(4-Fluorophenyl)isoxazole-5-carboxylate

A common route to synthesize 3-aryl-isoxazole-5-carboxylates involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Materials:

-

4-Fluorobenzaldehyde

-

Hydroxylamine hydrochloride

-

N-Chlorosuccinimide (NCS)

-

Ethyl propiolate

-

Triethylamine (Et₃N)

-

Solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

-

Oxime Formation: 4-Fluorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form 4-fluorobenzaldehyde oxime.

-

Hydroximoyl Chloride Formation: The oxime is then treated with N-chlorosuccinimide (NCS) in a suitable solvent to generate the corresponding 4-fluorobenzohydroximoyl chloride in situ.

-

Cycloaddition: Ethyl propiolate is added to the reaction mixture, followed by the slow addition of a base such as triethylamine. The triethylamine facilitates the in-situ generation of the nitrile oxide from the hydroximoyl chloride, which then undergoes a 1,3-dipolar cycloaddition with the ethyl propiolate to yield ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate.

-

Work-up and Purification: The reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Hydrolysis to this compound

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using standard procedures.

Materials:

-

Ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate

-

Base (e.g., Lithium hydroxide, Sodium hydroxide)

-

Solvent (e.g., Tetrahydrofuran/Water mixture)

-

Acid (e.g., Hydrochloric acid)

Procedure:

-

Saponification: The ethyl ester is dissolved in a mixture of a suitable organic solvent (like THF) and water. An excess of a base (e.g., LiOH or NaOH) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Acidification: The reaction mixture is then acidified with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.

-

Extraction and Purification: The precipitated carboxylic acid is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound. The product can be further purified by recrystallization.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR). The sample is typically dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is introduced into the GC, which separates it from any impurities before it enters the mass spectrometer.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of the compounds discussed.

Caption: Synthetic pathway for this compound.

Caption: Logical relationship between compounds and analytical data.

References

An In-depth Technical Guide to the Solubility Profile of 3-(4-Fluorophenyl)isoxazole-5-carboxylic Acid in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Due to the limited availability of specific experimental data for this compound, this guide also presents generalized experimental protocols for determining solubility and a discussion based on the physicochemical properties of structurally related isoxazole derivatives.

Introduction to this compound

This compound is a heterocyclic organic compound featuring an isoxazole ring substituted with a fluorophenyl group and a carboxylic acid moiety. Isoxazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The solubility of such compounds is a critical parameter in early-stage drug development, influencing formulation, bioavailability, and efficacy.

Solubility Profile

General Solubility of Isoxazole Carboxylic Acids:

-

Polar Organic Solvents: Isoxazole-5-carboxylic acid and its derivatives generally exhibit moderate to good solubility in polar organic solvents.[4] This is attributed to the presence of the polar isoxazole ring and the hydrogen-bonding capabilities of the carboxylic acid group.

-

Methanol: As a polar protic solvent, methanol is expected to be a good solvent for this compound due to its ability to form hydrogen bonds with the carboxylic acid and the nitrogen and oxygen atoms of the isoxazole ring.

-

DMSO: Dimethyl sulfoxide is a highly polar aprotic solvent known for its exceptional ability to dissolve a wide range of organic compounds.[5] It is anticipated that this compound would be readily soluble in DMSO.

Table 1: Estimated Solubility of this compound

| Solvent | Expected Solubility | Rationale |

| DMSO | High | The highly polar aprotic nature of DMSO is well-suited to dissolve polar heterocyclic compounds and carboxylic acids. |

| Methanol | Moderate to High | As a polar protic solvent, methanol can effectively solvate the compound through hydrogen bonding with the carboxylic acid and isoxazole ring. A related compound, 5-Methyl-4-Isoxazole Carboxylic Acid, is noted to be soluble in methanol.[6] |

Experimental Protocols for Solubility Determination

The following are detailed, generalized experimental protocols that can be employed to quantitatively determine the solubility of this compound.

3.1. Equilibrium Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent (DMSO or methanol) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the concentration of the compound in the saturated supernatant.

3.2. Kinetic Solubility Determination using DMSO

This method is often used in early drug discovery for a rapid assessment of solubility.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 100 mM).

-

Serial Dilution: Serially dilute the stock solution with the target aqueous buffer or solvent.

-

Precipitation Detection: Monitor the solutions for the first sign of precipitation (turbidity). This can be done visually or using a nephelometer.

-

Solubility Determination: The concentration at which precipitation is first observed is considered the kinetic solubility.[7]

Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the equilibrium shake-flask method for determining solubility.

Hypothetical Signaling Pathway for an Isoxazole Derivative

Given that many isoxazole derivatives exhibit anti-inflammatory and anticancer activities, a plausible mechanism of action involves the inhibition of key signaling pathways implicated in these processes, such as the NF-κB pathway.

Caption: A diagram representing a plausible mechanism where an isoxazole derivative inhibits the NF-κB signaling pathway.

Disclaimer: The information provided in this guide is for research and informational purposes only. The solubility data is estimated based on the properties of related compounds, and the signaling pathway is a hypothetical representation of a potential mechanism of action for isoxazole derivatives. Experimental verification is required for precise quantitative data and to elucidate the specific biological activity of this compound.

References

- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. nobleintermediates.com [nobleintermediates.com]

- 7. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to the Core Building Blocks for Synthesizing Isoxazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a key feature in drugs with anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1] The synthetic accessibility and the ability to readily modify the isoxazole core allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a focal point in drug discovery and development. This guide provides an in-depth overview of the key building blocks and synthetic strategies for constructing isoxazole derivatives, complete with detailed experimental protocols and a summary of quantitative data to aid in the design and execution of synthetic routes.

Synthesis from 1,3-Dicarbonyl Compounds

One of the most classical and straightforward methods for isoxazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[2][3] This approach is valued for its simplicity and the ready availability of the starting materials. The reaction proceeds through the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to yield the aromatic isoxazole ring.[4]

Key Building Blocks:

-

1,3-Diketones

-

β-Ketoesters

-

β-Ketoamides

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

General Reaction Scheme:

Quantitative Data Summary:

| 1,3-Dicarbonyl Substrate | Base/Solvent | Temperature | Time | Yield (%) |

| Acetylacetone | Pyridine | Reflux | 2-4 h | ~85% |

| Ethyl acetoacetate | NaOAc / Ethanol | Reflux | 4-6 h | 70-80% |

| Dibenzoylmethane | KOH / Ethanol | Reflux | 3-5 h | ~90% |

| 1-Phenyl-1,3-butanedione | Pyridine | Reflux | 3 h | ~88% |

Experimental Protocol: Synthesis of 3,5-dimethylisoxazole [2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (1.0 g, 10 mmol) in pyridine (20 mL).

-

Reagent Addition: Add hydroxylamine hydrochloride (0.76 g, 11 mmol) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation.

Synthesis via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a highly versatile and widely employed method for constructing the isoxazole ring.[5][6] This [3+2] cycloaddition approach allows for the synthesis of a wide range of substituted isoxazoles with good regioselectivity. The nitrile oxides are typically unstable and are generated in situ from precursors like aldoximes, hydroximoyl chlorides, or nitroalkanes.[6][7]

Key Building Blocks:

-

Dipole (Nitrile Oxide Precursors):

-

Aldoximes (R-CH=NOH)

-

Hydroximoyl chlorides (R-C(Cl)=NOH)

-

-

Dipolarophiles:

-

Terminal alkynes

-

Internal alkynes

-

General Reaction Scheme:

Quantitative Data Summary:

| Aldoxime | Alkyne | Oxidant/Conditions | Time | Yield (%) |

| Benzaldehyde oxime | Phenylacetylene | NCS, Et₃N / THF | 12 h | ~85% |

| 4-Methoxybenzaldehyde oxime | 1-Ethynyl-2-fluorobenzene | PIFA / DCM | 12-16 h | 70-80%[7] |

| Pyridine-2-aldoxime | 2-Ethynylpyridine | PIFA / DCM | 12-16 h | 65-75%[7] |

| Various aldehydes | Various alkynes | NCS / ChCl:urea, 50°C | 4 h | 70-92%[3] |

Experimental Protocol: Synthesis of 3,5-diphenylisoxazole [3]

-

Oxime Formation: To a stirred solution of benzaldehyde (2 mmol) in a choline chloride:urea (1:2) deep eutectic solvent (1 mL), add hydroxylamine (2 mmol) and sodium hydroxide (2 mmol). Stir the mixture at 50°C for 1 hour.

-

Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS, 3 mmol) to the mixture and continue stirring at 50°C for 3 hours.

-

Cycloaddition: Add phenylacetylene (2 mmol) to the reaction mixture and stir for an additional 4 hours at 50°C.

-

Work-up: Quench the reaction with water and extract with ethyl acetate (3 x 5 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate).

Synthesis from α,β-Unsaturated Ketones (Chalcones)

The reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydroxylamine hydrochloride is another robust method for preparing isoxazolines, which can subsequently be oxidized to isoxazoles.[8][9] This method is particularly useful for synthesizing 3,5-diaryl-substituted isoxazoles. The reaction typically proceeds in the presence of a base.

Key Building Blocks:

-

α,β-Unsaturated ketones (Chalcones)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

General Reaction Scheme:

Quantitative Data Summary:

| Chalcone Substrate | Base/Solvent | Temperature | Time | Yield (%) |

| 1,3-Diphenylpropenone | KOH / Ethanol | Reflux | 12 h | 80-90%[10] |

| Substituted Chalcones | NaOAc / Ethanol | Reflux | 6-7 h | 75-80%[9] |

| DHA Chalcone | NaOAc / Ethanol | Reflux | 6-7 h | 75-80%[9] |

| Fluorinated Chalcones | Glacial Acetic Acid | Reflux | 4-6 h | 70-85%[11] |

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole from a Chalcone [8]

-

Reaction Setup: Dissolve the chalcone (0.01 mol) in a suitable solvent such as ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Add hydroxylamine hydrochloride (0.01 mol) to the solution.

-

Base Addition: Slowly add a solution of a base, such as 10% aqueous sodium hydroxide or potassium hydroxide, to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction's progress using TLC. The reaction time can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Relevance in Drug Development: Signaling Pathways

Isoxazole derivatives are potent modulators of various biological pathways, making them valuable in drug development. A prominent example is their role as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[12][13] Marketed anti-inflammatory drugs like Valdecoxib and Parecoxib feature an isoxazole core.[1] More recently, isoxazole-based compounds are being investigated as inhibitors in cancer therapy, targeting pathways such as PARP (Poly (ADP-ribose) polymerase) for DNA damage repair and HIF-1α (Hypoxia-inducible factor 1-alpha) in tumor progression.[14][15]

COX-2 Inhibition Pathway:

This guide highlights the fundamental building blocks and synthetic methodologies that are pivotal for the creation of isoxazole derivatives. The versatility in synthesis, coupled with the significant pharmacological activities of the resulting compounds, ensures that the isoxazole scaffold will remain a cornerstone of research and development in medicinal chemistry.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

- 8. benchchem.com [benchchem.com]

- 9. ijert.org [ijert.org]

- 10. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 13. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Substituted Isoxazole Compounds: A Technical Guide

Introduction: Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Their wide-ranging biological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties, make them a focal point for drug discovery and development.[1][2][3] Accurate structural elucidation is paramount for understanding structure-activity relationships and ensuring the novelty of synthesized compounds. This technical guide provides an in-depth overview of the primary spectroscopic techniques used to characterize substituted isoxazoles, complete with experimental protocols, data summaries, and workflow visualizations for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of isoxazole derivatives in solution.[4] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments is typically required for unambiguous assignment of all protons and carbons, especially in complex substituted molecules.[4]

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons. Protons directly attached to the isoxazole ring have characteristic chemical shifts. For example, the H5 proton of the isoxazole ring often appears as a singlet.[5] Aromatic protons on substituents typically resonate in the downfield region (δ 7.0-8.5 ppm).[4]

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are key indicators of the substitution pattern. The appearance of a signal around 81.5 ppm (C-O) can be evidence of the isoxazole ring formation.[1]

2D NMR Techniques

Two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for confirming the structure.

-

HSQC correlates directly bonded proton and carbon atoms.

-

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for identifying connectivity between different parts of the molecule and assigning quaternary carbons.[4]

NMR Data Summary

The following table summarizes typical chemical shift ranges for protons and carbons in substituted isoxazole rings. Actual values are highly dependent on the specific substituents and the solvent used.

| Nucleus | Position | Typical Chemical Shift (δ ppm) | Notes |

| ¹H | H3 | ~8.3 - 8.8 | Highly dependent on substituent at C3. |

| H4 | ~6.4 - 6.8 | Often a singlet.[5] | |

| H5 | ~8.5 - 9.0 | Can be influenced by adjacent substituents. | |

| ¹³C | C3 | ~150 - 160 | Position adjacent to nitrogen and oxygen. |

| C4 | ~100 - 115 | Typically the most upfield ring carbon. | |

| C5 | ~165 - 175 | Can show a carbonyl-like character. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : a. Weigh approximately 5-10 mg of the purified isoxazole compound.[4] b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4][6] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds.[4] c. Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.[4]

-

Instrument Setup and Data Acquisition : a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[3][6] b. Record a standard ¹H NMR spectrum. c. Record a proton-decoupled ¹³C NMR spectrum. d. If structural assignment is ambiguous, perform 2D NMR experiments such as HSQC and HMBC to establish C-H and long-range C-H correlations.[4]

References

- 1. acgpubs.org [acgpubs.org]

- 2. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. sciarena.com [sciarena.com]

- 6. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Isoxazole Scaffold: A Cornerstone in Modern Drug Discovery and Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole heterocycle, a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological importance and therapeutic potential of isoxazole-containing compounds, with a focus on their quantitative biological data, experimental protocols, and modulation of key signaling pathways.

Biological Importance and Therapeutic Applications

Isoxazole derivatives exhibit a remarkable breadth of biological activities, leading to their development as potent agents against a wide array of diseases.[1] The incorporation of the isoxazole ring can significantly enhance the pharmacological properties of a molecule, including improved efficacy and reduced toxicity.[2]

Anticancer Activity

The isoxazole moiety is a prominent feature in numerous anticancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action. These mechanisms include the induction of apoptosis, inhibition of key enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2) and poly (ADP-ribose) polymerase-1 (PARP-1), and modulation of heat shock protein 90 (Hsp90).[3]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Isoxazole-substituted oxazolo[5,4-d]pyrimidin-7(6H)-imines | Various cancer lines | Comparable to tivozanib | [3] |

| 3,5-disubstituted isoxazole derivative | U87 (glioblastoma) | 67.6 | [4] |

| Isoxazole curcumin derivative | MCF7 (breast cancer) | 3.97 | [4] |

| Isoxazole derivative of harmine | OVCAR-3 (ovarian), MCF-7 (breast), HCT 116 (colon) | 5.0, 16.0, 5.0 | [4] |

| 3-(1-benzofuran-2-yl)-5-(substituted aryl) isoxazole | HeLa (cervical cancer) | Not specified | [5] |

| N-phenyl-5-carboxamidyl isoxazoles | Colon cancer cells | Not specified | [5] |

Antimicrobial Activity

Isoxazole-containing compounds have demonstrated significant potential as antibacterial and antifungal agents, addressing the critical need for new antimicrobial therapies in the face of rising drug resistance.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| N3, N5-di(substituted)isoxazole-3,5-diamine derivatives | E. coli | 95 - 117 | [6] |

| N3, N5-di(substituted)isoxazole-3,5-diamine derivatives | S. aureus | 95 - 100 | [6] |

| Thiazolo-isoxazole fused isatin derivatives | Gram-positive and Gram-negative bacteria | Not specified | [5] |

| Isoxazole-containing compounds | Candida albicans | 6 - 60 | [7] |

| Isoxazole-containing compounds | Bacillus subtilis | 10 - 80 | [7] |

| Isoxazole-containing compounds | Escherichia coli | 30 - 80 | [7] |

Anti-inflammatory Activity

The anti-inflammatory properties of isoxazole derivatives are well-documented, with several compounds showing potent inhibition of key inflammatory mediators.

| Compound Class | Assay | % Inhibition / IC50 | Reference |

| N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine | Carrageenan-induced paw edema | 51% inhibition | [5] |

| Indolyl–isoxazolidine derivative | LPS-induced TNFα and IL-6 production in THP-1 cells | Comparable to indomethacin | [5] |

Key Molecular Targets and Signaling Pathways

The therapeutic effects of isoxazole derivatives are often attributed to their interaction with specific molecular targets and modulation of critical signaling pathways involved in disease progression.

Hsp90 Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation and survival. Isoxazole-based Hsp90 inhibitors have shown significant promise in preclinical studies.

| Compound | Assay | IC50 (nM) | Reference |

| VER-50589 (isoxazole analog of VER-49009) | Fluorescence polarization competitive binding | 28 | [8] |

| VER-52296/NVP-AUY922 (4,5-diarylisoxazole) | Hsp90 FP binding assay | 21 | [9] |

| N-(3-(2,4-dihydroxy-5-isopropylphenyl)-4-(4-((4-morpholinopiperidin-1-yl)methyl)phenyl)isoxazol-5-yl)cyclopropanecarboxamide | FP binding assay | 30 | [10] |

VEGFR-2 Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Several isoxazole-containing compounds have been identified as potent VEGFR-2 inhibitors.

| Compound Class | Assay | IC50 (nM) | Reference |

| Isoxazole-substituted oxazolo[5,4-d]pyrimidin-7(6H)-imines | VEGFR-2 inhibition | Comparable to tivozanib | [3] |

| Benzoxazole derivative 12l | VEGFR-2 inhibitory activity | 97.38 | [11] |

| New VEGFR-2 inhibitor candidate 11 | VEGFR-2 inhibition | 192 | [12] |

Modulation of Apoptosis and Cell Signaling Pathways

Isoxazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase cascades. Furthermore, they can modulate key signaling pathways such as the Akt/GSK3β/β-catenin and NF-κB pathways.

The isoxazole chalcone derivative PMPP has been shown to enhance melanogenesis by activating the Akt/GSK3β/β-catenin signaling pathway.[6][10] This involves the phosphorylation and inactivation of GSK3β by Akt, leading to the stabilization and nuclear translocation of β-catenin, which in turn upregulates the expression of melanogenesis-related proteins.[10]

Certain isoxazole derivatives can induce apoptosis in cancer cells by activating the intrinsic and extrinsic apoptotic pathways, leading to the cleavage of caspases such as caspase-3, -7, and -9, and the cleavage of PARP-1.[13]

The NF-κB signaling pathway, a key regulator of inflammation and cell survival, can be inhibited by some isoxazole-containing compounds.[14] This inhibition can occur at various points in the pathway, including the prevention of IκBα degradation and the subsequent nuclear translocation of the p65 subunit.[15]

Experimental Protocols

Synthesis of 3,5-Disubstituted Isoxazoles

A common and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the one-pot, three-step procedure involving the copper(I)-catalyzed cycloaddition of in situ generated nitrile oxides with terminal acetylenes.[3]

Materials:

-

Aldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (NaOH)

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Chloramine-T trihydrate

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Copper turnings

-

Terminal alkyne

-

Sodium ascorbate

-

Solvents for workup and purification (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of hydroxylamine hydrochloride in a 1:1 mixture of t-BuOH and H₂O, add the aldehyde and NaOH. Stir the mixture at room temperature for 30 minutes until oxime formation is complete, as monitored by TLC.

-

Add Chloramine-T trihydrate in small portions over 5 minutes, followed by CuSO₄·5H₂O and copper turnings.

-

Add the terminal alkyne to the reaction mixture, followed by sodium ascorbate. Stir the reaction at room temperature for 1-2 hours.

-

Upon completion of the reaction (monitored by TLC), perform an aqueous workup. The product can be collected by filtration or extracted with an organic solvent.

-

Purify the crude product by passing it through a short plug of silica gel or by column chromatography to afford the desired 3,5-disubstituted isoxazole.[3]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

Isoxazole test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.[5]

-

Compound Treatment: Prepare serial dilutions of the isoxazole compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include vehicle control and positive control wells.[5]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[14]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.[5]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Isoxazole test compounds

-

Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

-

0.5 McFarland standard

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the isoxazole compounds in the broth medium directly in the 96-well plates.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard and then dilute it to the final concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Caption: PMPP-mediated activation of the Akt/GSK3β/β-catenin pathway.

Caption: Induction of apoptosis by isoxazole derivatives.

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Workflows

Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

FDA-Approved Drugs Containing the Isoxazole Moiety

The therapeutic success of the isoxazole scaffold is underscored by the number of FDA-approved drugs that incorporate this heterocycle.

| Brand Name | Generic Name | Indication | Year of Approval |

| Bactrim, Septra | Sulfamethoxazole (in combination with trimethoprim) | Bacterial infections | 1973 |

| Gantrisin | Sulfisoxazole | Bacterial infections | 1949 |

| Dynapen | Dicloxacillin | Bacterial infections | 1968 |

| Unipen | Cloxacillin | Bacterial infections | 1965 |

| Arava | Leflunomide | Rheumatoid arthritis | 1998 |

| Bextra | Valdecoxib (withdrawn from market) | Anti-inflammatory | 2001 |

| Zonegran | Zonisamide | Epilepsy | 2000 |

| Risperdal | Risperidone | Schizophrenia, bipolar disorder | 1993 |

| Geodon | Ziprasidone | Schizophrenia, bipolar disorder | 2001 |

| Edronax | Reboxetine | Depression | 1997 (in Europe) |

This guide highlights the significant role of the isoxazole heterocycle in the development of new medicines. The versatility of this scaffold, coupled with a deeper understanding of its mechanisms of action, will undoubtedly continue to fuel the discovery of novel and effective therapeutic agents for a wide range of diseases.

References

- 1. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Isoxazole synthesis [organic-chemistry.org]

- 8. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. mdpi.com [mdpi.com]

- 13. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. atcc.org [atcc.org]

- 15. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Theoretical DFT Analysis of Fluorophenyl Isoxazole Structures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical analysis of fluorophenyl isoxazole structures using Density Functional Theory (DFT). It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical details necessary to conduct and interpret DFT studies on this important class of heterocyclic compounds. This document outlines the computational methodologies, summarizes key quantitative data from existing literature, and presents relevant experimental protocols and biological signaling pathways.

Introduction to Fluorophenyl Isoxazoles

Isoxazole derivatives are a significant class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. The incorporation of a fluorophenyl moiety into the isoxazole scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its pharmacological profile. Fluorophenyl isoxazoles have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Theoretical analysis using DFT has become an indispensable tool for understanding the structural and electronic properties of these molecules at the atomic level. DFT calculations provide valuable insights into molecular geometry, electronic distribution, and reactivity, which are crucial for rational drug design and understanding structure-activity relationships (SAR).

Theoretical DFT Analysis: Methodology and Protocols

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely adopted for studying organic molecules due to its favorable balance between accuracy and computational cost.

Computational Protocol

A typical DFT analysis of fluorophenyl isoxazole structures involves a series of steps, from building the initial molecular structure to analyzing the calculated properties. The following protocol outlines a standard workflow using the Gaussian suite of programs, a widely used software package for electronic structure calculations.

Step 1: Molecular Structure Generation The initial 3D structure of the fluorophenyl isoxazole molecule is built using molecular modeling software such as GaussView, Avogadro, or ArgusLab. An initial geometry optimization is often performed using a lower level of theory, such as a semi-empirical method (e.g., AM1 or PM3) or a molecular mechanics force field (e.g., UFF), to obtain a reasonable starting geometry.

Step 2: Input File Preparation A Gaussian input file (.gjf or .com) is created, specifying the computational method, basis set, job type, molecular charge, and spin multiplicity. A typical input file for a geometry optimization and frequency calculation would have the following format:

-

%nprocshared and %mem define the computational resources.

-

#p indicates a verbose output.

-

B3LYP is the Becke, 3-parameter, Lee-Yang-Parr hybrid functional, a commonly used and well-benchmarked functional for organic molecules.

-

6-311++G(d,p) is the basis set, which describes the atomic orbitals. This is a triple-zeta basis set with diffuse functions (++) on heavy atoms and hydrogens, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, providing a good description of the electronic distribution.

-

Opt specifies a geometry optimization calculation.

-

Freq requests a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to compute thermochemical properties.

-

0 1 represents a neutral molecule with a singlet spin state.

Step 3: Execution of the Calculation The calculation is run using the Gaussian software.

Step 4: Analysis of the Output The output file (.log or .out) contains a wealth of information, including:

-

Optimized molecular geometry (bond lengths, bond angles, and dihedral angles).

-

Total electronic energy.

-

Vibrational frequencies and infrared (IR) intensities.

-

Molecular orbital energies (HOMO and LUMO).

-

Mulliken atomic charges.

-

Dipole moment.

Further analyses, such as Natural Bond Orbital (NBO) analysis or Molecular Electrostatic Potential (MEP) mapping, can be performed to gain deeper insights into the electronic structure and reactivity.

Key Calculated Parameters

-

Optimized Geometry: Provides the most stable arrangement of atoms in the molecule. Key parameters include bond lengths, bond angles, and dihedral angles.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

-